molecular formula C8H11BClNO2 B13466095 Indolin-7-ylboronic acid hydrochloride

Indolin-7-ylboronic acid hydrochloride

Cat. No.: B13466095
M. Wt: 199.44 g/mol
InChI Key: JKSXQKFMHZYCEW-UHFFFAOYSA-N
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Description

Indolin-7-ylboronic acid hydrochloride is a boronic acid derivative of the indoline scaffold, featuring a boronic acid (-B(OH)₂) group at the 7-position of the indoline ring and a hydrochloride counterion. This compound is of significant interest in medicinal and synthetic chemistry due to the unique reactivity of boronic acids, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds for drug discovery . The hydrochloride salt enhances solubility in polar solvents, making it advantageous for aqueous reaction conditions or biological assays.

Properties

Molecular Formula

C8H11BClNO2

Molecular Weight

199.44 g/mol

IUPAC Name

2,3-dihydro-1H-indol-7-ylboronic acid;hydrochloride

InChI

InChI=1S/C8H10BNO2.ClH/c11-9(12)7-3-1-2-6-4-5-10-8(6)7;/h1-3,10-12H,4-5H2;1H

InChI Key

JKSXQKFMHZYCEW-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)CCN2)(O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indolin-7-ylboronic acid hydrochloride typically involves the borylation of indole derivatives. One common method is the palladium-catalyzed borylation of indole using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine. The resulting boronic acid is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Indolin-7-ylboronic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.

    Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Alcohols or ketones.

    Substitution: Nitro or halogenated indole derivatives.

Scientific Research Applications

Indolin-7-ylboronic acid hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of indoline-based hydrochlorides:

Compound Name Core Structure Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity
Indolin-7-ylboronic acid HCl Indoline Boronic acid (-B(OH)₂), HCl Not explicitly provided Suzuki couplings, protease inhibition (inferred)
3,3-Dimethylindolin-7-amine HCl Indoline Amine (-NH₂), HCl C₁₀H₁₅ClN₂ 198.7 Intermediate for drug synthesis
5-Aminoindolin-2-one HCl Indolin-2-one Amine (-NH₂), ketone, HCl C₈H₉ClN₂O 184.6 Anticancer or antimicrobial research
Jatrorrhizine HCl Protoberberine Quaternary isoquinoline, HCl C₂₀H₂₀ClNO₅ 390.8 Antidiabetic, antimicrobial
Yohimbine HCl Yohimban alkaloid Indole, ester, HCl C₂₁H₂₇ClN₂O₃ 390.9 α₂-Adrenergic antagonist



Key Observations :

  • Boronic Acid vs. Amine Groups : The boronic acid group in Indolin-7-ylboronic acid HCl enables distinct reactivity (e.g., cross-coupling) compared to amine-functionalized indolines, which are typically intermediates or bioactive motifs .
  • Scaffold Diversity : Protoberberine (Jatrorrhizine HCl) and yohimban (Yohimbine HCl) cores differ significantly from indoline, leading to divergent pharmacological profiles (e.g., enzyme inhibition vs. receptor antagonism) .

Physicochemical Properties

  • Solubility : Hydrochloride salts generally improve water solubility. For example, 3,3-dimethylindolin-7-amine HCl has >90% purity and is soluble in polar solvents . Boronic acids, however, may form esters in protic solvents, affecting stability .
  • Stability : Acidic conditions (e.g., gastric pH) could destabilize boronic acids, whereas amine hydrochlorides (e.g., Prilocaine HCl) exhibit greater acid tolerance .

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